molecular formula C15H17ClN4O9 B1675018 Lodoxamide tromethamine CAS No. 63610-09-3

Lodoxamide tromethamine

カタログ番号: B1675018
CAS番号: 63610-09-3
分子量: 432.77 g/mol
InChIキー: KUGJPYZIWCRREB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: ロドキサミドトロメタミンは、2-クロロ-5-シアノ-m-フェニレンとジオキサミド酸を反応させてロドキサミドを生成する、複数段階のプロセスによって合成されます。 この化合物は次に、トロメタミンと反応させてロドキサミドトロメタミンを生成します . 反応条件には通常、最終生成物の安定性と純度を確保するために、制御された温度とpHレベルが含まれます .

工業生産方法: 工業用設備では、ロドキサミドトロメタミンは、反応パラメータを正確に制御できる大型リアクターで生産されます。 このプロセスには、高収率と高品質の最終生成物を達成するために、高純度の試薬と溶媒を使用することが含まれます . 次に、化合物は、結晶化と濾過技術によって精製され、不純物が除去されます .

化学反応の分析

反応の種類: ロドキサミドトロメタミンは、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

    還元: 還元反応は、ロドキサミドトロメタミンをその還元型に変換することができます。

    置換: この化合物は、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。

主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換化合物を生成する可能性があります .

科学的研究の応用

Ocular Applications

Lodoxamide tromethamine is primarily indicated for the treatment of allergic ocular disorders such as:

  • Vernal Keratoconjunctivitis
  • Vernal Conjunctivitis
  • Seasonal Allergic Conjunctivitis

Clinical Efficacy

A study involving patients with vernal keratoconjunctivitis demonstrated that 86% of those treated with lodoxamide reported improvement compared to 49% in those treated with alternative therapies . The medication is applied topically as a 0.1% ophthalmic solution, typically four times daily.

Table 1: Summary of Ocular Applications

ConditionDosage FormEfficacy Rate (%)
Vernal Keratoconjunctivitis0.1% solution86
Vernal Conjunctivitis0.1% solutionNot specified
Seasonal Allergic Conjunctivitis0.1% solutionNot specified

Case Study

In a clinical trial involving three patients with superior limbic keratoconjunctivitis, treatment with this compound resulted in the resolution of symptoms and objective findings within a short duration . This indicates its potential utility in managing this specific ocular condition.

Respiratory Applications

This compound has shown promise in the management of asthma and allergic bronchoconstriction:

  • Prophylactic Use in Asthma

A study on allergen-sensitive asthmatics indicated that pretreatment with lodoxamide significantly protected against allergen-induced bronchoconstriction. Patients receiving doses as low as 0.01 mg were able to tolerate larger doses of inhaled allergens without adverse effects . This suggests its role as a preventive therapy in asthmatic patients exposed to allergens.

Table 2: Respiratory Applications

ConditionAdministration RouteEfficacy Observations
Allergic BronchoconstrictionInhalationSignificant protection against allergens
AsthmaInhalationImproved tolerance to inhaled allergens

Safety Profile and Side Effects

This compound is generally well-tolerated, with minimal side effects reported. Common adverse effects include transient stinging upon application and mild headache . Long-term studies indicate no significant mutagenicity or reproductive toxicity associated with its use .

生物活性

Lodoxamide tromethamine, a mast cell stabilizer, is primarily utilized in the management of allergic conditions, particularly allergic conjunctivitis. Its biological activity centers on inhibiting Type I immediate hypersensitivity reactions, primarily by preventing the degranulation of mast cells and the subsequent release of inflammatory mediators.

Lodoxamide's exact mechanism remains partially understood; however, it is believed to stabilize mast cell membranes and inhibit calcium influx upon antigen stimulation. This action prevents the release of histamine and other inflammatory mediators, such as slow-reacting substances of anaphylaxis (SRS-A) and leukotrienes, which contribute to allergic symptoms .

Key Mechanisms:

  • Mast Cell Stabilization: Prevents degranulation and release of histamine.
  • Calcium Influx Inhibition: Reduces mast cell activation during antigen exposure.
  • Inhibition of Eosinophil Chemotaxis: Limits recruitment of eosinophils to sites of inflammation .

Pharmacodynamics and Pharmacokinetics

Lodoxamide is administered topically as a 0.1% ophthalmic solution. Studies indicate that it does not produce measurable plasma levels following topical application, with urinary excretion being the primary elimination route. The elimination half-life in urine is approximately 8.5 hours .

Parameter Details
Administration Topical (ophthalmic solution)
Absorption Minimal systemic absorption
Elimination Route Urinary excretion
Half-life 8.5 hours

Case Studies and Research Findings

  • Efficacy in Allergic Conjunctivitis:
    A double-blind study involving 20 subjects with allergic conjunctivitis demonstrated that lodoxamide significantly reduced tear fluid tryptase levels, neutrophils, and eosinophils after allergen challenge compared to placebo (P < 0.01 for tryptase; P < 0.04 for neutrophils; P < 0.02 for ocular itching) .
  • Inhalation Studies:
    Inhaled lodoxamide has shown protective effects against allergen-induced bronchoconstriction in asthmatic patients. In one study, 87% of subjects pre-treated with lodoxamide experienced protection from bronchoconstriction during allergen challenges .
  • Long-term Safety Studies:
    Long-term studies in rats indicated no carcinogenic or mutagenic effects at doses exceeding clinical recommendations by over 5000 times, suggesting a favorable safety profile for chronic use .

Comparative Efficacy

A comparative analysis of lodoxamide with other mast cell stabilizers like cromolyn sodium reveals similar efficacy in stabilizing mast cells but highlights lodoxamide's unique pharmacokinetic profile that minimizes systemic absorption.

Drug Mechanism Efficacy Safety Profile
LodoxamideMast cell stabilizationEffective in allergic conditionsFavorable; no carcinogenic effects observed
Cromolyn SodiumMast cell stabilizationSimilar efficacyGenerally safe; less data on long-term use

特性

CAS番号

63610-09-3

分子式

C15H17ClN4O9

分子量

432.77 g/mol

IUPAC名

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid

InChI

InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2

InChIキー

KUGJPYZIWCRREB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

正規SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O

外観

Solid powder

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Alomide
lodoxamide tromethamine
U 42585 E
U-42,585E

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lodoxamide tromethamine
Reactant of Route 2
Lodoxamide tromethamine
Reactant of Route 3
Lodoxamide tromethamine
Reactant of Route 4
Lodoxamide tromethamine
Reactant of Route 5
Lodoxamide tromethamine
Reactant of Route 6
Lodoxamide tromethamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。